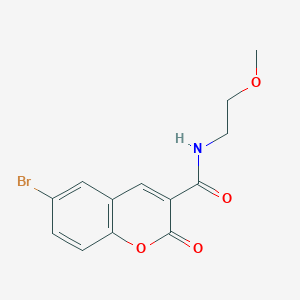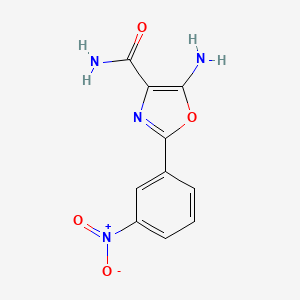![molecular formula C21H20FNO5S B4615910 6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4615910.png)
6-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex molecules similar to the subject compound often involves multi-step reactions, utilizing techniques like Gewald synthesis for thiophene derivatives or Vilsmeier-Haack reaction for pyrazole-4-carboxaldehyde derivatives. For example, novel Schiff bases were synthesized from thiophene-3-carbonitrile derivatives, demonstrating a methodology that could be applied or adapted for the synthesis of our target compound (Puthran et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction, is a critical step in confirming the synthesized compound's structure. For instance, compounds structurally related to the target molecule have been characterized to confirm their structural parameters and crystalline forms, underscoring the importance of detailed molecular structure analysis in synthetic chemistry (Sapnakumari et al., 2014).
Chemical Reactions and Properties
The chemical reactions involving similar compounds often lead to novel derivatives with potential biological activities. The reactions can include bromination, Ritter-type reactions, and cyclocondensation, providing insights into the reactive sites and chemical behavior of the target molecule. These processes are crucial for understanding the chemical properties and potential applications of the compound (Bykova et al., 2018).
Physical Properties Analysis
The physical properties, including thermal stability and solubility, play a significant role in the compound's application and handling. Techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide valuable data on the thermal stability and decomposition characteristics of similar compounds, which are essential for their practical application (Sapnakumari et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and potential for forming derivatives, are pivotal for the compound's utility in synthesis and industry. Studies on related molecules can shed light on the reactivity patterns, functional group transformations, and potential for forming novel derivatives with diverse biological or chemical activities (Bykova et al., 2018).
Applications De Recherche Scientifique
Fluorinated Compounds in Drug Development
Fluorinated compounds, such as those derived from fluorophenyl and methoxycarbonyl groups, play a pivotal role in drug development due to their unique pharmacokinetic properties. These compounds are often synthesized to enhance the binding affinity, metabolic stability, and bioavailability of pharmaceuticals. For instance, the development of fluorine-18-labeled 5-HT1A antagonists showcases the application of fluorinated derivatives in creating radiolabeled compounds for in vivo imaging and receptor distribution studies (Lang et al., 1999).
Advancements in Organic Synthesis
The synthesis of novel Schiff bases using fluorinated thiophene derivatives exemplifies the advancements in organic synthesis. These compounds are synthesized for their potential antimicrobial activity, highlighting the role of fluorinated compounds in developing new therapeutic agents. The incorporation of fluorine atoms into organic molecules can significantly alter their chemical behavior, leading to new compounds with desirable properties (Puthran et al., 2019).
Fluorinated Compounds in Material Science
Fluorinated compounds are also critical in material science, particularly in the development of novel fluorophores with unique properties. For example, 6-methoxy-4-quinolone, a fluorinated compound, demonstrates strong fluorescence across a wide pH range, making it an ideal candidate for biomedical analysis and fluorescent labeling (Hirano et al., 2004). This application underscores the utility of fluorinated compounds in creating highly sensitive and stable fluorescent markers for research and diagnostic purposes.
Propriétés
IUPAC Name |
6-[[4-(4-fluorophenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5S/c1-11-16(12-7-9-13(22)10-8-12)17(21(27)28-2)19(29-11)23-18(24)14-5-3-4-6-15(14)20(25)26/h3-4,7-10,14-15H,5-6H2,1-2H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCLXHVYOCABKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C2CC=CCC2C(=O)O)C(=O)OC)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclopropyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4615827.png)
![2-(4-butoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4615830.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4615835.png)


![N-[1-(4-chlorophenyl)propyl]-1-phenylmethanesulfonamide](/img/structure/B4615846.png)
![2-[(1,3-benzoxazol-2-ylthio)methyl]-8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4615852.png)
![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)
![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-4-isopropylbenzenesulfonamide](/img/structure/B4615881.png)

![ethyl 4-[4-(3,4-difluorobenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4615892.png)
![2-({3-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4615912.png)